3-Ethylpentanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

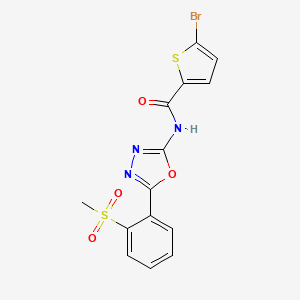

3-Ethylpentanal is a chemical compound that is part of the aldehyde family, characterized by the presence of a carbonyl group attached to a terminal carbon atom in the molecule. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can help infer some aspects of this compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds related to this compound can involve various organic reactions. For instance, the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates, as mentioned in one of the papers, involves a coupling reaction catalyzed by a ruthenium complex . Although this reaction does not directly yield this compound, it provides a perspective on the type of catalytic reactions that might be used to synthesize structurally similar compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using techniques such as X-ray crystallography. For example, the structure of 3-Ethylindan-1-one was elucidated and found to have an approximately planar indanone core with an ethyl group protruding from this plane . This information is valuable as it gives an idea of how substituents might affect the planarity and overall geometry of related molecules.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving compounds with ethyl groups and aldehyde or ketone functionalities. For instance, the codimerization of ethylene with n-pentenes produces 3-Ethylpent-1-ene . This reaction is significant as it involves the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of more complex molecules, including aldehydes like this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from the provided papers. For example, the thermal and fluorescence properties of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate suggest that the compound has good thermal stability and optical properties . These properties are important when considering the potential applications of a compound in various industries, such as materials science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Vibrational and Conformational Analysis

Research on the vibrational and conformational aspects of similar compounds, like 3-ethylpentane, has been conducted. Studies like these involve Raman spectroscopy, molecular mechanics, and semi-empirical molecular orbital calculations, providing insight into the stability of different conformations of such molecules (Huang Li, 2003).

Chemical Communication in Insects

In the context of chemical communication among insects, compounds similar to 3-ethylpentanal, such as 3-ethyl-4-methylpentanol, have been identified as components of sex pheromones in certain ant species. This research is significant in understanding mating behaviors and pheromone composition in insects (Castracani et al., 2008).

Oxidation Studies

Studies on the oxidation of similar compounds, like 3-ethylpentane, under specific conditions, reveal the formation of products like 3-acetylpentane. This research is crucial for understanding the chemical reactions and mechanisms involved in the oxidation of such compounds (Barton et al., 1990).

Synthesis Pathways in Organic Chemistry

Research into the synthesis of vinca alkaloids and related compounds involves using building blocks similar to this compound. Such studies contribute to the development of synthetic pathways for complex organic molecules, which are important in pharmaceuticals and other applications (Kalaus et al., 1993).

Chemical Kinetics and Reactivity

Kinetic studies involving aliphatic aldehydes, which are structurally related to this compound, have been conducted to understand their reactivity with radicals like NO3 and OH. Such research provides insights into the chemical behavior of these compounds in various environmental and industrial processes (d'Anna et al., 2001).

Application in Education

In educational settings, research studies in chemistry classes often involve compounds like ethyl bromide, which are structurally related to this compound. These studies emphasize the importance of practical, process-oriented learning in chemistry education (Han Li-rong, 2010).

Eigenschaften

IUPAC Name |

3-ethylpentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJLVHXVBWTMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)

![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)

![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide](/img/structure/B3009965.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B3009967.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)